2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(naphthalen-1-yloxymethyl)-1-prop-2-ynylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-2-14-23-19-12-6-5-11-18(19)22-21(23)15-24-20-13-7-9-16-8-3-4-10-17(16)20/h1,3-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAVHFOAJRBGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Naphthalen-1-yloxy Group: This step involves the reaction of the benzodiazole intermediate with naphthalen-1-ol in the presence of a suitable base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Addition of the Prop-2-yn-1-yl Group: The final step is the alkylation of the benzodiazole derivative with propargyl bromide under basic conditions to introduce the prop-2-yn-1-yl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole core.
Reduction: Reduced forms of the benzodiazole core.
Substitution: Substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
2-[(Naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzodiazole Core
The target compound’s structural analogs differ primarily in substituents on the phenoxymethyl or benzodiazole groups. Key examples include:
- Naphthalene vs. Phenyl Substituents : The naphthalen-1-yloxy group increases molecular weight (MW = 313.36 g/mol) compared to phenyl analogs (e.g., D011-5761, MW = 284.33 g/mol), reducing aqueous solubility but enhancing binding to hydrophobic targets .
- Propargyl Group : Common in all compounds, enabling Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
Physicochemical and Structural Insights
Solubility and Stability
- Solubility : The naphthalene group reduces aqueous solubility compared to phenyl analogs. For example, D011-5761 (logP ~3.5) is more soluble in organic solvents than the target compound (logP ~4.2) .
- Stability: Electron-withdrawing groups (e.g., NO₂ in 6b) decrease stability under basic conditions, while electron-donating groups (e.g., OMe in 6e) enhance thermal stability .
Crystallographic Data
- SHELX Refinement : Structural confirmation of analogs (e.g., 6m) relies on SHELXL for small-molecule refinement, with R-factors < 0.05 .
- Mercury Visualization : Crystal packing of naphthalene-containing compounds shows dense van der Waals interactions, influencing melting points (e.g., 6m: mp 218–220°C) .
Biological Activity
The compound 2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a derivative of benzodiazole and has garnered attention for its potential biological activities. This article synthesizes current research findings, focusing on its biological properties, synthesis methods, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 358.5 g/mol. The compound features a naphthalene moiety linked to a benzodiazole structure via an ether bond, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | 2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-benzodiazole |
| InChI Key | DPGFKDRWJYCZAX-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Huisgen's CuAAC reaction , where (prop-2-yn-1-yloxy)naphthalene reacts with azido compounds in the presence of copper catalysts. This method allows for the efficient formation of the desired benzodiazole structure while maintaining high yields and purity.
Antioxidant Activity
Research indicates that derivatives of naphthalene and benzodiazole exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge free radicals effectively, suggesting that our compound may possess similar capabilities .
Anti-inflammatory Effects
A related compound, 3-(naphthalen-2-yloxy)methyl]azetidine hydrochloride , has demonstrated protective effects against hypoxia-induced toxicity in microglial cells by suppressing inflammatory pathways. This suggests that our compound could potentially exhibit similar anti-inflammatory activities, particularly in neuroprotective contexts .
Cytotoxicity and Anticancer Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
